N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2-fluorophenoxy)acetamide
Description
Properties
IUPAC Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O3/c16-12-3-1-2-4-13(12)21-9-14(19)17-10-7-15(20)18(8-10)11-5-6-11/h1-4,10-11H,5-9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYUTMCSYFQHNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)NC(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2-fluorophenoxy)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 262.28 g/mol. The compound features a cyclopropyl ring, a pyrrolidine moiety, and a fluorophenoxy group, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the central nervous system (CNS). Its structure suggests potential agonistic or antagonistic properties at specific receptors, which may include:
- Dopamine Receptors : The presence of the pyrrolidine ring may enhance binding affinity.
- Serotonin Receptors : Similar compounds have shown modulation of serotonin pathways.
Antidepressant and Anxiolytic Effects
Research indicates that derivatives of pyrrolidine compounds exhibit significant antidepressant and anxiolytic effects. For instance, studies have shown that compounds with similar structural features can inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, leading to enhanced mood regulation.
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10.5 |
| MCF-7 | 8.9 |
| A549 | 12.3 |
These results indicate a promising avenue for further exploration in cancer therapeutics.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro testing against several bacterial strains revealed moderate to strong inhibition:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest potential applications in treating bacterial infections.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the cyclopropyl group or the fluorophenoxy moiety can significantly impact receptor binding and overall efficacy. For example:
- Cyclopropyl Substituents : Altering substituents on the cyclopropyl ring may enhance selectivity for specific receptors.
- Fluorine Positioning : The position of fluorine on the phenoxy group can influence lipophilicity and membrane permeability.
Case Study 1: Antidepressant Efficacy
A study investigated the antidepressant effects of related compounds in animal models. The results indicated that modifications similar to those in this compound led to significant reductions in depressive-like behaviors, as measured by the forced swim test.
Case Study 2: Anticancer Properties
In another study, derivatives were tested against human cancer cell lines, revealing that certain modifications increased potency against breast cancer cells by promoting apoptosis through mitochondrial pathways.
Comparison with Similar Compounds
Structural and Functional Comparison
The table below summarizes key structural and functional differences between the target compound and related acetamide derivatives:
Key Observations:
Thieno[3,2-d]pyrimidine () and pyridazinone () cores introduce larger aromatic systems, which may enhance π-π stacking interactions but reduce solubility compared to the pyrrolidinone.
Substituent Effects: Halogenated Groups: The 2-fluorophenoxy group in the target compound contrasts with chloro () and bromo () substituents. Fluorine’s small size and electronegativity may improve membrane permeability and metabolic stability relative to bulkier halogens . Cyclopropyl vs. Isobutyl: The cyclopropyl group in the target compound may resist oxidative metabolism better than the aliphatic isobutyl group in ’s thienopyrimidine derivative .
Biological Activity: Pyridazinone derivatives () exhibit agonist activity at FPR1/FPR2 receptors, suggesting that acetamide-linked heterocycles can modulate immune responses. The target compound’s fluorophenoxy group might similarly influence receptor selectivity, though this remains speculative without experimental data . Phthalimide derivatives () are non-biological, serving as polymer precursors, highlighting how core structure dictates application scope .
Physicochemical and Electronic Properties
- Solubility: The pyrrolidinone core’s lactam group enhances hydrophilicity compared to purely aromatic cores (e.g., benzothiazole in ). However, the 2-fluorophenoxy group’s hydrophobicity may counterbalance this, akin to the methoxybenzyl groups in .
- Acidity : The electron-withdrawing fluorine in the target compound likely increases the acetamide’s NH acidity, improving hydrogen-bonding capacity versus methoxy-substituted analogs () .
Q & A
Q. What are the key steps in synthesizing N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2-fluorophenoxy)acetamide?
The synthesis typically involves multi-step reactions, including cyclopropane ring formation, pyrrolidinone functionalization, and fluorophenoxy coupling. Critical steps include:
- Cyclopropane introduction : Achieved via cyclopropanation of pyrrolidin-3-yl precursors under controlled temperature and solvent conditions (e.g., dichloromethane or THF) .
- Acetamide coupling : 2-(2-fluorophenoxy)acetic acid is activated (e.g., via EDCI/HOBt) and coupled to the pyrrolidinone intermediate. Reaction monitoring by TLC and purification via column chromatography are essential .
- Oxidation/cyclization : The 5-oxopyrrolidin-3-yl moiety is stabilized using oxidizing agents like MnO₂ or Dess-Martin periodinane .
Q. What analytical techniques are used to confirm the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR verifies substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, fluorophenoxy aromatic signals) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves 3D conformation, including bond angles and dihedral angles critical for biological interactions .
Q. How can researchers assess the compound’s pharmacological activity in vitro?
- Enzyme inhibition assays : Target-specific assays (e.g., kinases, proteases) with fluorogenic substrates to measure IC₅₀ values .
- Cell viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity via MTT or resazurin-based methods .
- Receptor binding studies : Radioligand displacement assays (e.g., using ³H-labeled competitors) to determine binding affinity (Kᵢ) .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve cyclopropane stability but may require lower temperatures (<40°C) to avoid side reactions .
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency for fluorophenoxy groups .
- Purification strategies : Gradient elution in HPLC (C18 column, acetonitrile/water) resolves stereoisomers and byproducts .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Metabolic stability testing : Incubate the compound with liver microsomes to identify rapid degradation pathways (e.g., CYP450-mediated oxidation) .
- Plasma protein binding assays : Measure unbound fraction using equilibrium dialysis; high binding may reduce in vivo efficacy despite in vitro potency .
- Formulation adjustments : Use liposomal encapsulation or PEGylation to improve pharmacokinetic profiles .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., kinases, GPCRs) .
- Molecular dynamics (MD) simulations : GROMACS or AMBER simulate binding stability over 100+ ns trajectories, identifying critical hydrogen bonds or hydrophobic interactions .
- QSAR modeling : Correlate substituent effects (e.g., fluorophenoxy position) with activity using partial least squares (PLS) regression .
Q. How to address discrepancies in cytotoxicity data across cell lines?
- Mechanistic profiling : Compare transcriptomic responses (RNA-seq) to identify cell line-specific pathways (e.g., apoptosis vs. necrosis) .
- Redox potential assays : Measure ROS generation via DCFH-DA staining; elevated ROS may explain selective toxicity in certain cell types .
- Check for efflux pumps : Use P-gp inhibitors (e.g., verapamil) to assess whether multidrug resistance proteins reduce intracellular concentrations .
Q. What strategies validate the compound’s selectivity for a target vs. off-target effects?
- Kinome-wide profiling : Screen against panels of 300+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target inhibition .
- CRISPR/Cas9 knockout models : Generate target-deficient cell lines to confirm on-target activity .
- Thermal shift assays (TSA) : Monitor target protein melting temperature shifts (± compound) to confirm direct binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
